molecular formula C10H10O2 B027290 2-Benzylacrylic Acid CAS No. 5669-19-2

2-Benzylacrylic Acid

Cat. No.: B027290
CAS No.: 5669-19-2
M. Wt: 162.18 g/mol
InChI Key: RYNDYESLUKWOEE-UHFFFAOYSA-N
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Description

2-Benzylacrylic acid, also known as 2-benzylprop-2-enoic acid, is an organic compound with the chemical formula C10H10O2. This compound is characterized by its benzyl and acrylic functional groups, making it a valuable building block in organic synthesis. It is a colorless solid that is commonly used in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

2-Benzylacrylic Acid is a useful organic compound for research related to life sciences .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, presence of other molecules, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzylacrylic acid can be synthesized through several methods. One common method involves the reaction of benzylmalonic acid with formaldehyde and diethylamine in ethyl acetate. The reaction is carried out at temperatures between 0°C and 20°C, followed by heating to reflux for 90 minutes. The product is then treated with hydrochloric acid and water to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the benzylation of acrylic acid. This process involves the addition of benzyl chloride to acrylic acid in the presence of a catalyst, typically under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylacrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Benzylacrylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Employed in the production of polymers, adhesives, and coatings

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its versatile nature, allowing it to undergo various chemical reactions and form a wide range of derivatives. This versatility makes it a valuable tool in the development of new compounds and materials .

Properties

IUPAC Name

2-benzylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNDYESLUKWOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60972138
Record name 2-Benzylprop-2-enoic acid
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5669-19-2
Record name 2-Benzylacrylic acid
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Record name 2-Benzylacrylic acid
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Record name 5669-19-2
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Record name 2-Benzylprop-2-enoic acid
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Record name Benzenepropanoic acid, α-methylene
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Record name 2-BENZYLACRYLIC ACID
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Synthesis routes and methods I

Procedure details

A solution of benzylmalonic acid (20.0 g, 0.103 mol, 1 eq) and paraformaldehyde (4.94 g, 0.164 mol, 1.6 eq) in ethyl acetate (150 mL) was cooled (0° C.) and treated with diethylamine (10.65 mL, 0.103 mol, 1 eq) drop wise, keeping the reaction temperature below 20° C. The reaction was then warmed to reflux for 90 minutes and cooled again on ice. The homogeneous solution was treated with water (20 mL) and concentrated aqueous HCl (12N) (9.0 mL, 0.108 mol) drop wise, keeping the reaction temperature below 10° C. The phases were then separated. The organic layer was washed with brine (100 mL), dried over sodium sulfate, filtered, and the filtrate concentrated under vacuum giving 2-methylene-3-phenylpropanoic acid (10) as a white solid (15 g, 90%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The ethyl α-methylenebenzenepropanoate of Step 8 (4.6 g, 24.3 mmol) was dissolved in methanol (12 mL) and then reacted with 2N potassium hydroxide (24 mL) solution. The mixture was stirred at room temperature for 4 hours and concentrated by evaporation. The residue was diluted with water and washed with ether. The aqueous layer was acidified to pH 2 with 1N HCl, and then extracted with ethyl acetate. The extracts were dried (MgSO4) and evaporated to give the title compound as colorless oil (2.8 g, 66% yield). 1H NMR: 300 MHz spectrum consistent with proposed structure.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Yield
66%

Synthesis routes and methods III

Procedure details

The ethyl (α-methylenebenzenepropanoate of Step 8 (4.6 g, 24.3 mmol) was dissolved in methanol (12 mL) and then reacted with 2N potassium hydroxide (24 mL) solution. The mixture was stirred at room temperature for 4 hours and concentrated by evaporation. The residue was diluted with water and washed with ether. The aqueous layer was acidified to pH 2 with 1N HCl and then extracted with ethyl acetate. The extracts were dried (MgSO4) and evaporated to give the title compound as colorless oil (2.8 g, 66% yield). 1H NMR: 300 MHz spectrum consistent with proposed structure.
[Compound]
Name
ethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-methylenebenzenepropanoate
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzylacrylic Acid
Reactant of Route 2
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Reactant of Route 3
2-Benzylacrylic Acid
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Benzylacrylic Acid

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